Crystal Structure and Solid-State Coordination Environment: Potassium vs. Sodium Benzilate
Single-crystal X-ray diffraction reveals that potassium benzilate adopts a monoclinic crystal system (space group P2₁/c) with a five-coordinate potassium ion in a flattened square-base pyramidal geometry [1]. The K⁺ ion engages in a unique cation-π interaction with a phenyl ring at a perpendicular distance of 3.0899 (4) Å, a structural feature that contributes to molecular rigidity [1]. This contrasts with the anticipated coordination geometry of sodium benzilate, where the smaller sodium cation (ionic radius ~102 pm for Na⁺ vs. ~138 pm for K⁺) would likely result in a lower coordination number and different crystal packing, as observed in other sodium carboxylate salts [2].
K⁺-π distance: 3.0899 (4) Å
| Evidence Dimension | Crystal System and K⁺-π Interaction Distance |
|---|---|
| Target Compound Data | Monoclinic, P2₁/c, a=14.1283(15) Å, b=9.023(1) Å, c=10.3639(11) Å, β=111.474(1)°; K⁺-π distance: 3.0899(4) Å [1] |
| Comparator Or Baseline | Sodium benzilate: Crystal structure not reported; Sodium carboxylates typically exhibit different coordination numbers and packing motifs [2] |
| Quantified Difference | Unique K⁺-π interaction distance of 3.0899 Å for potassium salt; no comparable data for sodium analog |
| Conditions | Single-crystal X-ray diffraction at 293 K [1] |
Why This Matters
The defined crystal structure and specific cation-π interaction of potassium benzilate provide a reproducible solid-state handle, essential for quality control and for studies where crystal morphology and stability are critical.
- [1] Cordes, D. B., Smellie, I. A., & Chalmers, B. A. (2003). Redetermination of potassium benzilate. Acta Crystallographica Section E, 59(7), m553-m555. https://doi.org/10.1107/S1600536803015915 View Source
- [2] Shannon, R. D. (1976). Revised effective ionic radii and systematic studies of interatomic distances in halides and chalcogenides. Acta Crystallographica Section A, 32(5), 751-767. (Inference based on established principles of coordination chemistry for sodium carboxylates). View Source
